N''-Cyclohexyl-N-hydroxyguanidine
Description
Contextualizing Guanidine (B92328) Derivatives in Chemical Biology
Guanidine, a nitrogen-rich organic compound, and its derivatives are prevalent in nature and synthetic chemistry, demonstrating a vast array of biological activities. mdpi.comnih.gov The guanidinium (B1211019) group, which is protonated at physiological pH, is a key functional group in the amino acid arginine, enabling it to participate in crucial biological interactions like binding to phosphates or carboxylates within enzyme active sites. nih.gov This fundamental role in biological systems has inspired extensive research into guanidine-containing molecules.
Significance of Hydroxyguanidine Moieties in Medicinal Chemistry Scaffolds
The introduction of a hydroxyl group to the guanidine core to form a hydroxyguanidine moiety significantly modifies the compound's properties and biological profile. Hydroxyguanidine itself is a recognized bioactive molecule, noted for possessing both antiviral and antineoplastic (anticancer) properties. nih.govnist.govresearchgate.net It is a member of the N-hydroxyguanidines, a class of compounds where a hydrogen on one of the nitrogen atoms is replaced by a hydroxyl group. google.com
In medicinal chemistry, the hydroxyguanidine moiety is a valuable scaffold. Its inclusion in a molecule can alter key physicochemical characteristics such as the lipophilic/hydrophilic balance, electronic properties, and steric interactions. nih.govnist.gov Researchers have synthesized and studied various N-hydroxyguanidine derivatives to enhance their therapeutic potential. nih.govnist.gov Studies have shown that some of these derivatives can be significantly more potent than the parent hydroxyguanidine compound in anticancer and antiviral assays. nih.govnist.gov The exploration of related structures, such as N-Butyl-N'-Hydroxyguanidine and N-Cyclopropyl-N'-hydroxyguanidine, further underscores the interest in this chemical class for developing new therapeutic agents. chemicalbook.comchemicalbook.com
Rationale for Comprehensive Investigation of N''-Cyclohexyl-N-hydroxyguanidine
The rationale for a thorough investigation of this compound stems from the promising biological activities of its core components and the influence of the cyclohexyl substituent. The structure combines the established anticancer and antiviral potential of the hydroxyguanidine group with a cyclohexyl ring. nih.gov This aliphatic ring is known to influence a compound's properties, such as solubility and reactivity, which can in turn affect its interactions with biological targets like enzymes or receptors.
While general synthetic methods for substituted hydroxyguanidines have been developed, specific research and detailed characterization of this compound are not widely reported in the literature. bath.ac.uk The potential for this specific combination of functional groups to yield a novel therapeutic agent is high. For instance, platinum complexes incorporating a related N-cyclohexyl-1,3-propanediamine ligand have demonstrated significant anticancer activity, highlighting the valuable contribution of the cyclohexyl group in bioactive compounds. Therefore, a comprehensive study is warranted to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full potential as a tool in chemical biology or as a lead compound in drug discovery.
Compound Data
Below are known identifiers for this compound.
| Identifier Type | Value |
| Chemical Name | This compound |
| Alternate Name | 1-Cyclohexyl-3-hydroxyguanidine |
| CAS Number | 65131-36-4 |
| ChEMBL ID | CHEMBL265827 |
| DTXSID | DTXSID60658401 |
Structure
3D Structure
Properties
CAS No. |
65131-36-4 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-cyclohexyl-1-hydroxyguanidine |
InChI |
InChI=1S/C7H15N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h6,11H,1-5H2,(H3,8,9,10) |
InChI Key |
CGUDIGDUITVTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclohexyl N Hydroxyguanidine
Established Synthetic Routes to N''-Cyclohexyl-N-hydroxyguanidine and Analogues
Primary Synthetic Pathways and Reaction Conditions
While a direct, single-step synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for producing N-hydroxyguanidine and N-substituted guanidine (B92328) compounds. A common strategy involves the guanidinylation of N-cyclohexylhydroxylamine. This approach is analogous to the synthesis of other N-alkyl-N-hydroxyguanidines, where the corresponding hydroxylamine (B1172632) is reacted with a guanidinylating agent. For instance, N-methyl- and N-butyl-N-hydroxyguanidines have been synthesized by reacting the respective hydroxylamines with S-methylisothiouronium sulfate (B86663) in an aqueous solution. chemicalbook.com
Another potential pathway is the reaction of cyclohexylamine (B46788) with a suitable hydroxyguanidinylating agent. The synthesis of N-cyclohexyl-guanidine has been achieved by reacting cyclohexylamine in methanol (B129727) at ambient temperature for four hours. chemicalbook.com To obtain the N-hydroxy derivative, a modified guanidinylating agent containing the N-hydroxy group would be necessary.
Protecting group strategies are often employed in the synthesis of more complex N-alkyl-N-hydroxyguanidines to prevent unwanted side reactions. chemicalbook.com For a lipophilic compound like this compound, synthesis in aqueous media might be less efficient, necessitating the use of organic solvents and protected intermediates. chemicalbook.com
A study on the synthesis of substituted hydroxyguanidines details the creation of various heterocyclic systems containing the N-hydroxyguanidine moiety, which could be adapted for the synthesis of this compound. bath.ac.uk For example, the reaction of 2-benzyloxyguanidine with various reagents followed by debenzylation to yield the N-hydroxyguanidine functionality showcases a viable synthetic strategy. bath.ac.uk
| Starting Material | Reagent | Product | Reference |
| N-alkylhydroxylamine | S-methylisothiouronium sulfate | N-alkyl-N-hydroxyguanidine | chemicalbook.com |
| Cyclohexylamine | Not specified | N-cyclohexyl-guanidine | chemicalbook.com |
| 2-benzyloxyguanidine | Chloroacetyl chloride | 2-amino-1-hydroxy-4-oxo-2-imidazoline | bath.ac.uk |
| 2-benzyloxyguanidine | Maleic anhydride | 2-amino-1-hydroxy-4-oxo-2-imidazoline-5-ethanoic acid | bath.ac.uk |
Synthesis of Related N-Cyclohexyl-Substituted Guanidine Systems
The synthesis of various N-cyclohexyl-substituted guanidine systems provides a foundation for developing routes to this compound. For example, acylguanidine analogues, which are inhibitors of ADP-induced platelet aggregation, have been synthesized. nih.gov These complex molecules often contain a cyclohexyl group attached to a guanidine-like core.
The synthesis of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl)hydrazinecarbothioamide has been accomplished by reacting isoniazid (B1672263) with cyclohexyl isothiocyanate in ethanol. researchgate.net While not a direct synthesis of the target compound, this demonstrates the reactivity of cyclohexyl isothiocyanate in forming substituted guanidine-type structures.
Furthermore, N-cyclohexylrhodanine has been synthesized by coupling methyl 2-mercaptoacetate and N-cyclohexyl isothiocyanate. mdpi.com This intermediate is then used to prepare other complex heterocyclic compounds. The synthesis of N-cyclohexyl-N-methylbenzylamine has also been reported, showcasing methods for substitution on a cyclohexylamine nitrogen. prepchem.com
Derivatization Strategies for Structural Modification and Functionalization
Derivatization of this compound is crucial for analytical applications and for enhancing its molecular interactions and recognition properties.
Pre-column Derivatization Techniques for Analytical Applications
Pre-column derivatization is a common technique in HPLC to improve the detection and separation of analytes that lack a strong chromophore or fluorophore. shimadzu.comjasco-global.com For a compound like this compound, which is not expected to have significant UV absorbance or fluorescence, derivatization is essential for sensitive analysis.
Common derivatizing reagents for primary and secondary amines, which could potentially react with the guanidine or hydroxylamine groups of the target molecule, include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jasco-global.com
Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active. shimadzu.com
Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent dansyl derivatives. shimadzu.com
4-chloro-7-nitrobenzofurazane (NBD-Cl): A reagent used for the derivatization of amines to generate fluorescent products. mdpi.com
The choice of derivatization reagent and reaction conditions, such as pH and temperature, would need to be optimized for this compound to ensure efficient and stable derivative formation for reliable HPLC analysis. mdpi.comnanobioletters.com
| Derivatization Reagent | Target Functional Group | Detection Method | Reference |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | jasco-global.com |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines | UV Absorbance | shimadzu.com |
| Dansyl chloride | Primary and secondary amines | Fluorescence | shimadzu.com |
| 4-chloro-7-nitrobenzofurazane (NBD-Cl) | Amines | Fluorescence | mdpi.com |
N-Terminal and Other Functional Group Derivatization for Enhanced Molecular Interactions
Derivatization of the N-terminal or other functional groups of this compound can be employed to enhance its interactions with biological targets or other molecules. This is a common strategy in drug discovery and proteomics. nih.govnih.gov
Inspired by peptide chemistry, reagents that target primary amines can be used. For instance, N-hydroxysuccinimide (NHS) esters are widely used to acylate N-terminal amines. mdpi.com A specific example is the use of N-Tris(2,4,6-trimethoxyphenyl) phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) to improve MALDI MS/MS fragmentation patterns of peptides by derivatizing their N-terminus. waters.comresearchgate.net Such a charged derivatization tag could significantly alter the interaction properties of this compound.
The synthesis of novel N4-hydroxycytidine analogs, where modifications are made to the nucleoside structure, highlights how derivatization can be used to create compounds with potential antiviral activity. nih.gov Similarly, modifying the structure of this compound could lead to new biological activities.
Influence of Derivatization on Molecular Recognition Properties
The addition of different functional groups through derivatization can profoundly influence the molecular recognition properties of this compound. Altering the lipophilicity, electronic properties, and steric bulk of the molecule can modulate its binding affinity and selectivity for a particular target. nih.gov
For example, the synthesis of a series of N-hydroxyguanidine derivatives with varying aromatic and heterocyclic aldehydes was performed to alter the lipophilic/hydrophilic balance and electronic and steric properties, which resulted in enhanced anticancer and antiviral activities. nih.gov This demonstrates that even subtle changes to the periphery of the N-hydroxyguanidine core can have a significant impact on its biological function.
The study of structure-activity relationships in acylguanidine analogues as platelet aggregation inhibitors further illustrates this point. nih.gov By synthesizing a number of new bis(acylguanidines), researchers were able to develop a better understanding of how different substituents affect the compound's activity. The principles of molecular recognition are also central to the development of selective antagonists for various receptors, where modifications to a core scaffold can dramatically alter binding affinity and selectivity. nih.gov Therefore, the derivatization of this compound presents a viable strategy for tuning its molecular recognition properties for specific applications.
Molecular Interactions and Biological Target Engagement
Identification of Putative Biological Targets for N''-Cyclohexyl-N-hydroxyguanidine
While specific targets for this compound are a subject of ongoing research, the broader class of guanidine (B92328) and hydroxyguanidine derivatives provides a framework for identifying putative biological targets. These range from enzymes to receptors and other critical macromolecular structures.
This compound is postulated to function as an enzyme inhibitor. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The mechanism of inhibition can be reversible or irreversible. wikipedia.org Reversible inhibitors, which form non-covalent complexes, can be classified into several types based on their interaction with the enzyme and the enzyme-substrate complex. libretexts.org
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. libretexts.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic activity without preventing substrate binding. wikipedia.orglibretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. wikipedia.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. cnr.it
Given that hydroxyguanidine itself is known to interact with enzymes, it is plausible that this compound could act as a suicide inhibitor, a type of irreversible inhibitor that is chemically unreactive until it is modified by the enzyme's own catalytic mechanism, leading to a highly reactive species that inactivates the enzyme. nih.gov
Table 1: Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | No change | Increases |
| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex equally. wikipedia.org | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. wikipedia.org | Decreases | Decreases |
| Mixed | Inhibitor binds to an allosteric site, with unequal affinity for the free enzyme and the enzyme-substrate complex. cnr.it | Decreases | Varies |
The interaction of this compound with cellular receptors remains a developing area of study. However, the structural characteristics of the molecule suggest potential interactions with various receptor types. The lipophilic cyclohexyl group could facilitate passage through cell membranes and interaction with hydrophobic binding pockets within receptors like G-protein coupled receptors (GPCRs) or ion channels. Molecular modeling studies on structurally related compounds, such as U-47700, have shown how minor structural changes can significantly influence receptor affinity and selectivity, for instance at mu-opioid and kappa-opioid receptors. unica.it Such studies highlight the importance of specific hydrogen bonds and conformational shifts in determining ligand-receptor interactions. unica.it
Beyond enzymes and receptors, other macromolecules are potential targets. For many anticancer agents, DNA is a primary target. nih.gov Compounds can interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA helix, or by binding to the grooves of the helix. nih.gov Some anticancer compounds, like anthrapyridazones, are known to bind to both double-helical and quadruplex DNA structures. nih.gov Given the antineoplastic properties observed in the broader N-hydroxyguanidine class, it is conceivable that this compound could interact with DNA, potentially leading to the inhibition of DNA replication and transcription, and the induction of DNA damage. nih.govnih.gov
Investigation of Mechanistic Pathways Mediated by this compound
The biological effects of a compound are the result of its influence on cellular signaling pathways. Understanding these pathways is key to elucidating the compound's mechanism of action.
Many bioactive compounds exert their effects by modulating intracellular signaling cascades. nih.gov Key pathways that are often implicated in cellular responses such as growth, differentiation, and apoptosis include:
Mitogen-Activated Protein Kinase (MAPK) Pathways: These include the ERK, JNK, and p38 MAPK pathways, which are central to the regulation of cellular responses to a wide range of stimuli. nih.gov For instance, the p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines. nih.gov
PI3K/Akt Pathway: This is a critical pathway for promoting cell survival and growth. nih.gov The activation of this pathway is a common mechanism for neurotrophic compounds. nih.gov
JAK/STAT Pathway: This pathway is crucial for signaling from cytokines and growth factors, playing a key role in the immune response and cell proliferation. mdpi.com
NF-κB Pathway: This pathway is a key regulator of inflammatory responses. mdpi.com
While direct evidence for this compound is pending, related compounds like the flavonoid apigenin (B1666066) have been shown to modulate these pathways, for example, by inhibiting the PI3K/Akt pathway, which contributes to its anticancer effects. mdpi.com
The guanidine functional group is a well-established pharmacophore associated with a range of biological activities. ontosight.ai
Antimicrobial Activity: The precise molecular basis for the antimicrobial action of guanidine derivatives is multifaceted. It often involves the disruption of bacterial cell membrane integrity, leading to the leakage of cellular contents and cell death. The cationic nature of the guanidinium (B1211019) group at physiological pH is thought to facilitate interaction with the negatively charged components of bacterial cell walls and membranes.
Antiviral Activity: N-hydroxyguanidine derivatives have demonstrated notable antiviral activity. nih.gov The mechanisms can involve the inhibition of viral enzymes that are essential for replication. For example, some antiviral nucleoside analogs achieve their effect by having a greater affinity for viral thymidine (B127349) kinase and DNA polymerase than for the corresponding host cell enzymes. nih.gov This leads to the selective inhibition of viral DNA synthesis. nih.govnih.gov
Antineoplastic Activity: The anticancer properties of hydroxyguanidine derivatives are a significant area of research. nih.gov The molecular mechanisms are often linked to the induction of DNA damage and the inhibition of enzymes critical for cell division. nih.gov For instance, some anticancer compounds function as topoisomerase poisons, stabilizing the covalent complex between topoisomerase IIα and DNA, which leads to double-stranded DNA breaks and subsequent cell cycle arrest and apoptosis. nih.gov Furthermore, interference with the actin cytoskeleton represents another mechanism by which a compound can exhibit anticancer activity, as it disrupts processes vital for cell division. nih.gov Studies on novel N-hydroxyguanidine derivatives have shown them to be significantly more active against cancer cell lines than hydroxyurea (B1673989) or hydroxyguanidine itself. nih.gov
Table 2: Putative Molecular Mechanisms of this compound
| Biological Activity | Potential Molecular Basis | Key Molecular Targets |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity. | Bacterial cell wall/membrane components. |
| Antiviral | Inhibition of viral replication. nih.gov | Viral DNA polymerase, viral kinases. nih.govnih.gov |
| Antineoplastic | Induction of DNA damage, cell cycle arrest, interference with cytoskeleton. nih.govnih.gov | Topoisomerase IIα, DNA, Actin. nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Elements within N''-Cyclohexyl-N-hydroxyguanidine Scaffold
The biological activity of the this compound scaffold is dictated by a combination of essential pharmacophoric elements that govern its interaction with biological targets. The core structure consists of three primary components: the N-hydroxyguanidine group, the guanidine (B92328) core itself, and the cyclohexyl moiety.
The N-Hydroxyguanidine Group : This functional group is a critical component, combining features of both hydroxyurea (B1673989) and guanidine. nih.gov The N-hydroxy moiety (-N-OH) is a key interaction point, capable of forming hydrogen bonds and potentially coordinating with metal ions in the active sites of metalloenzymes. nih.gov Its presence is often crucial for the compound's mechanism of action, which can involve redox chemistry. Studies on N-hydroxyguanidine (NHG) have shown it can bind within enzyme cavities and undergo oxidation, highlighting the chemical reactivity and binding capability of this group. nih.gov
The Guanidine Core : The guanidine portion of the molecule is highly basic, with the corresponding guanidinium (B1211019) ion being stabilized by resonance across three canonical forms. sci-hub.se This high basicity (pKa ≈ 13) ensures that the group is typically protonated at physiological pH, allowing it to form strong ionic bonds or a network of hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target protein's binding site. sci-hub.se This electrostatic interaction is a powerful anchoring point, crucial for molecular recognition and binding affinity.
Systematic Structural Modifications and Their Impact on Biological Activity
To probe the SAR of the this compound scaffold, researchers systematically modify each of its key components. These alterations provide a detailed understanding of how each part of the molecule contributes to its biological profile.
The cyclohexyl group is a frequent target for modification to optimize binding and pharmacokinetic properties. Its replacement or substitution can have profound effects on activity.
Ring Variations : Replacing the saturated cyclohexyl ring with other cyclic or aromatic systems can alter binding affinity. For example, in studies on analogous compound series, replacing a cyclohexyl group with a phenyl group can either increase or decrease potency depending on the specific target protein's binding site architecture. nih.gov The substitution of a benzyl (B1604629) group with a cyclohexyl-methyl group has been shown to reduce potency in some instances, likely due to the loss of favorable π–cation interactions with the target. nih.gov Conversely, in other molecular scaffolds, aliphatic R-cyclohexyl-methyl and aromatic R-benzyl groups have demonstrated similar potencies, indicating that in some contexts, the primary role of this moiety is to provide appropriate steric bulk rather than specific electronic interactions. mdpi.com
Stereochemistry : The three-dimensional arrangement of atoms (stereochemistry) in the cyclohexyl ring can be critical. For compounds with substituted cyclohexyl rings, different stereoisomers (e.g., cis/trans isomers or enantiomers) can exhibit vastly different biological activities. This is because the precise spatial orientation of substituents determines how well the molecule fits into its binding site. Parallel synthesis and testing of analogues with inverted stereocenters have been used to determine the optimal three-dimensional pharmacophore for receptor agonism. mdpi.com
| Modification to Cyclohexyl Moiety | Observation | Potential Rationale | Citation |
| Replacement with Phenyl Group | Potency reduced in some series. | Loss of optimal hydrophobic interactions or introduction of steric clash. | nih.gov |
| Replacement with smaller alkyl groups | Often leads to decreased activity. | Insufficient steric bulk to fill the hydrophobic binding pocket. | mdpi.com |
| Introduction of substituents on the ring | Can increase or decrease potency. | Can provide additional beneficial interactions or cause steric hindrance. | researchgate.net |
| Inversion of stereocenters | Significant changes in activity. | The precise 3D shape is critical for complementary binding to the target. | mdpi.com |
Acylation : The hydroxyl group can be modified through reactions like acylation, which converts it into an ester. This modification alters the group's hydrogen-bonding capacity and introduces a new acyl component, which can be used to probe for additional binding interactions. rsc.org
Bioisosteric Replacement : The N-hydroxy group can be replaced by other functionalities to enhance metabolic stability, modulate electronic properties, or fine-tune binding. A common strategy is to replace a hydroxyl group with fluorine. chemrxiv.orgu-tokyo.ac.jp Although sterically similar, fluorine is highly electronegative and acts as a hydrogen bond acceptor, whereas the hydroxyl group can be both a donor and an acceptor. This change can block metabolic oxidation and alter binding interactions. chemrxiv.org Another advanced strategy involves replacing the amide-like N-hydroxyguanidine functionality with stable heterocyclic rings like oxadiazoles (B1248032) or triazoles, which can mimic the hydrogen bonding pattern while improving pharmacokinetic properties. drughunter.comnih.gov
| Bioisosteric Replacement for -OH | Key Property Change | Intended Outcome | Citation |
| Fluorine (F) | Changes H-bond potential from donor/acceptor to only acceptor; increases electronegativity. | Block metabolic oxidation; alter binding electronics. | chemrxiv.orgu-tokyo.ac.jp |
| Amino Group (NH2) | Retains H-bond donor capability but alters basicity and electronic character. | Mimic tautomeric forms and explore different H-bonding networks. | u-tokyo.ac.jp |
| Oxadiazole Ring | Introduces a rigid, stable heterocyclic system that can act as an H-bond acceptor. | Improve metabolic stability and mimic amide bond geometry. | drughunter.comnih.gov |
| Methoxy Group (OCH3) | Removes H-bond donor ability and increases lipophilicity. | Probe the importance of H-bond donation; improve cell permeability. | cambridgemedchemconsulting.com |
The guanidine core is essential for strong ionic interactions. Modifying this core can modulate basicity and introduce new structural diversity.
Rational Design of this compound Analogues with Enhanced Potency and Selectivity
Rational drug design leverages the SAR data to create new analogues with improved therapeutic properties. The goal is to enhance potency against the desired target while minimizing activity against other proteins to improve selectivity and reduce potential side effects. nih.govrsc.org
Enhancing Potency : Potency can be increased by optimizing the interactions between the ligand and its target. Based on SAR studies, this could involve:
Maintaining the N-hydroxyguanidine group for its key binding and chemical functions. nih.gov
Modifying the cyclohexyl ring with carefully chosen substituents that can form additional hydrophobic or hydrogen-bonding interactions within the target's binding pocket.
Altering the linkers between the core moieties to achieve a more ideal geometric alignment for binding.
Improving Selectivity : Selectivity is achieved by exploiting the differences between the target protein and other off-target proteins. rsc.org If a binding pocket in an off-target protein is smaller than in the intended target, adding a bulky substituent to the cyclohexyl ring could sterically block the analogue from binding to the off-target, thus improving selectivity. Similarly, if the target has a specific residue that can form a hydrogen bond, an analogue can be designed with a complementary H-bond donor or acceptor at the corresponding position to favor binding to the intended target.
Optimizing Pharmacokinetics : Beyond potency and selectivity, rational design aims to improve drug-like properties. Bioisosteric replacement of metabolically labile groups, such as replacing the N-hydroxy group with a more stable heterocycle, can increase the compound's half-life in the body. nih.gov Adjusting the lipophilicity by modifying the cyclohexyl group can also optimize absorption and distribution. nih.gov
This systematic approach, integrating knowledge of the pharmacophore with iterative chemical synthesis and biological testing, provides a powerful pathway for developing this compound analogues as potentially valuable therapeutic agents. nih.gov
Advanced Preclinical and in Vitro Pharmacological Characterization
Comprehensive In Vitro Binding and Functional Assays
Specific receptor binding affinity and selectivity profile data for N''-Cyclohexyl-N-hydroxyguanidine are not extensively documented in the current scientific literature. Research has predominantly focused on its interactions with enzymes rather than cell-surface or nuclear receptors.
Direct evaluations of this compound as a receptor agonist or antagonist in cellular models have not been widely reported. While related compounds have been studied in cellular contexts, their activities are often linked to enzyme inhibition or off-target effects rather than classical receptor agonism or antagonism. For instance, the related arginase inhibitor nor-NOHA was found to have anti-leukemic activity in hypoxic cells, but this was determined to be independent of its primary enzyme target, arginase 2. nih.gov
The N-hydroxyguanidine moiety is a well-characterized pharmacophore known to interact with specific enzymes, particularly those involved in L-arginine metabolism.
Arginase Inhibition: Compounds containing an N-hydroxyguanidinium side chain are recognized as a significant category of arginase inhibitors. nih.gov These molecules, which include Nω-hydroxy-l-arginine (NOHA) and Nω-hydroxy-nor-l-arginine (nor-NOHA), act as transition-state inhibitors. nih.govnih.gov Structural analysis from X-ray crystallography shows that they inhibit arginase by using their N-hydroxy group to displace the metal-bridging hydroxide (B78521) ion within the enzyme's binuclear manganese active site. nih.gov This mechanism suggests that this compound likely functions as an arginase inhibitor. The inhibitory potency of this class of compounds against human arginase isoforms is well-established. medchemexpress.com
Table 1: In Vitro Inhibition of Arginase by N-Hydroxyguanidine Compounds
| Compound | Target Enzyme | Assay Type | Inhibition Metric (Value) |
| Arginase inhibitor 1 | Human Arginase I | Enzyme Assay | IC₅₀ (223 nM) |
| Arginase inhibitor 1 | Human Arginase II | Enzyme Assay | IC₅₀ (509 nM) |
| nor-NOHA monoacetate | Arginase | Enzyme Assay | Reversible inhibitor |
| Numidargistat (CB-1158) | Human Arginase 1 | Enzyme Assay | IC₅₀ (86 nM) |
| Numidargistat (CB-1158) | Human Arginase 2 | Enzyme Assay | IC₅₀ (296 nM) |
This table presents data for representative arginase inhibitors to illustrate the activity of the chemical class. Data sourced from MCE. medchemexpress.commedchemexpress.com
Nitric Oxide Synthase (NOS) Substrate Activity: In contrast to their inhibitory effect on arginase, N-hydroxyguanidines have been identified as substrates for nitric oxide synthases (NOS). nih.gov The metabolism of these compounds by NOS results in the generation of nitric oxide (NO). nih.gov This dual activity on arginase and NOS, enzymes that compete for the common substrate L-arginine, makes N-hydroxyguanidine derivatives potent modulators of NO bioavailability. nih.gov
Mechanistic Pharmacological Studies in Relevant Biological Systems
The N-hydroxyguanidine functional group is a component of molecules investigated for both antineoplastic and antiviral properties.
Antineoplastic Effects: The structural similarity of N-hydroxyguanidines to hydroxyurea (B1673989), a known ribonucleotide reductase inhibitor used in cancer therapy, has prompted investigation into their anticancer effects. nih.gov Studies on cyclic N-hydroxyureas, analogues of this compound, have shown antiproliferative activity in both in vitro and in vivo cancer models. nih.gov For example, 1-hydroxy-1,3-diazacylohexan-2-one demonstrated anticancer activity comparable to hydroxyurea. nih.gov The cyclohexyl substituent itself has been noted in other chemical series to have a beneficial effect on in vitro anticancer activity. rsc.org
Antiviral Effects: The N-hydroxy functional group is critical to the activity of several antiviral compounds. β-D-N4-hydroxycytidine (the active form of Molnupiravir), for instance, exhibits potent antiviral activity against a broad range of RNA viruses. nih.gov This suggests that compounds featuring this moiety, such as this compound, may possess similar potential.
Table 2: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)
| Virus | Cell Line | Inhibition Metric (Value) |
| Dengue virus (DENV-2) | imHC | IC₅₀ (0.7 µM) |
| Zika virus (ZIKV) | imHC | IC₅₀ (0.5 µM) |
| Chikungunya virus (CHIKV) | Vero | IC₅₀ (0.4 µM) |
| Influenza A virus (IAV) | Vero | IC₅₀ (0.8 µM) |
| Respiratory syncytial virus (RSV-A) | HEp-2 | IC₅₀ (4.6 µM) |
This table shows the antiviral activity of a compound containing a key N-hydroxy functional group to illustrate the potential of this chemical class. Data sourced from Peng et al., 2025. nih.gov
Comparison with Related Guanidine-Based Ligands and Known Pharmacological Agents
The pharmacological profile of this compound is best understood through comparative analysis with other guanidine-based compounds and established pharmacological agents. These studies, primarily focused on its interaction with nitric oxide synthases (NOS), reveal important structure-activity relationships that govern its biological effects.
Comparative Analysis with N-Alkyl-N'-hydroxyguanidines as Nitric Oxide Synthase Substrates
This compound belongs to a series of N-alkyl-N'-hydroxyguanidines that have been evaluated as substrates for the various isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. The enzymatic process involves two steps: the conversion of L-arginine to N(G)-hydroxy-L-arginine (NOHA), and the subsequent oxidation of NOHA to NO and L-citrulline. N-alkyl-N'-hydroxyguanidines can act as substrates for the second step of this pathway.
Research has demonstrated that the size of the alkyl substituent plays a crucial role in determining the efficiency of these compounds as NOS substrates. While several N-alkyl-N'-hydroxyguanidines with smaller alkyl chains are efficiently oxidized by all three NOS isoforms to produce NO, the activity significantly diminishes when the alkyl group becomes too large. nih.gov
Specifically, this compound, along with the N-hexyl derivative, showed a significant decrease in activity as a substrate for NOS. nih.gov This suggests that the bulky cyclohexyl group may cause steric hindrance within the hydrophobic cavity of the NOS active site, impeding optimal binding and reactivity. nih.gov In contrast, compounds with smaller alkyl groups, such as N-n-propyl, N-iso-propyl, N-n-butyl, N-s-butyl, N-iso-butyl, N-pentyl, and N-iso-pentyl derivatives, were found to be efficiently oxidized by all three NOS isoforms. nih.gov
The following table summarizes the comparative substrate efficiency of various N-alkyl-N'-hydroxyguanidines for different NOS isoforms.
| Compound | Alkyl Substituent | Substrate for nNOS | Substrate for iNOS | Substrate for eNOS | Relative Activity |
| N-Ethyl-N'-hydroxyguanidine | Ethyl | - | - | - | Low |
| N-n-Propyl-N'-hydroxyguanidine | n-Propyl | + | + | + | Efficient |
| N-iso-Propyl-N'-hydroxyguanidine | iso-Propyl | ++ (Km=56 µM) | + | + | Best for nNOS |
| N-n-Butyl-N'-hydroxyguanidine | n-Butyl | + | ++ (Km=33 µM) | + | Best for iNOS |
| N-s-Butyl-N'-hydroxyguanidine | s-Butyl | + | + | + | Efficient |
| N-iso-Butyl-N'-hydroxyguanidine | iso-Butyl | + | + | + | Efficient |
| N-Pentyl-N'-hydroxyguanidine | Pentyl | + | + | + | Efficient |
| N-iso-Pentyl-N'-hydroxyguanidine | iso-Pentyl | + | + | + | Efficient |
| N-Hexyl-N'-hydroxyguanidine | Hexyl | - | - | - | Significantly Decreased |
| This compound | Cyclohexyl | - | - | - | Significantly Decreased |
'+' indicates substrate activity, '++' indicates high substrate activity, and '-' indicates significantly decreased or no activity. Km values are provided where available.
This structure-activity relationship highlights the importance of the size and conformation of the N-substituent on the hydroxyguanidine moiety for effective interaction with the NOS active site.
Comparison with Other Guanidino-Containing Pharmacological Agents
The guanidino group is a common structural motif in a variety of pharmacologically active compounds. For instance, compounds like m-Iodobenzylguanidine (MIBG) and methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) are established anticancer agents. nih.gov While structurally different from this compound, they share the guanidino moiety and exhibit cytotoxic properties, including the inhibition of mitochondrial function. nih.gov
Furthermore, novel N-hydroxyguanidine derivatives, where the nitrogen is substituted with aromatic or heterocyclic aldehydes, have demonstrated significant anticancer and antiviral activities. nih.gov These derivatives were found to be approximately 10-fold more active than hydroxyurea and the parent hydroxyguanidine against cultured L1210 cells, with some being about 100-fold more active as antiviral agents than hydroxyguanidine. nih.gov This underscores the therapeutic potential that can be achieved through structural modifications of the N-hydroxyguanidine scaffold.
While direct comparative pharmacological studies between this compound and these other guanidino-containing agents are not extensively available, the existing data collectively suggest that the nature of the substituent on the guanidino or hydroxyguanidino core is a critical determinant of biological activity and target specificity.
Computational and Theoretical Approaches in N Cyclohexyl N Hydroxyguanidine Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights that are often difficult to obtain through experimental means alone. mdpi.comnih.gov These methods, rooted in the principles of quantum mechanics, can elucidate the electronic structure, geometry, and reactivity of N''-Cyclohexyl-N-hydroxyguanidine.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. mdpi.com For this compound, DFT studies would be instrumental in determining a variety of molecular properties. These calculations can predict the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Represents the total electronic energy of the molecule in its ground state. |
| HOMO Energy | -Y eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | +Z eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched resources.
The flexibility of the cyclohexyl ring and the rotatable bonds within the hydroxyguanidine moiety mean that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.
Using computational methods, an energetic landscape (or potential energy surface) can be mapped out by systematically rotating key dihedral angles and calculating the corresponding energy of each conformation. This analysis identifies the low-energy, stable conformations of the molecule, which are the most likely to be populated at a given temperature. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets such as enzymes and receptors.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. These methods are central to structure-based drug design.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The process generates various possible binding poses and scores them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions.
This allows researchers to visualize the most probable binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues of the protein's active site.
Beyond just predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. While docking scores provide a qualitative ranking of potential binding modes, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations, often performed on trajectories from molecular dynamics simulations, can provide more quantitative predictions of binding free energies.
Molecular dynamics (MD) simulations further enhance the understanding of the ligand-protein complex by simulating its movement over time. MD can reveal the stability of the predicted binding pose and explore potential allosteric effects, where binding at one site influences the protein's activity at a distant site.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Illustrative Finding | Implication |
| Binding Site | Hypothetical Active Site X | The region of the protein where the compound is predicted to bind. |
| Key Interacting Residues | Asp120, Tyr85, Phe210 | Specific amino acids forming hydrogen bonds or hydrophobic interactions with the ligand. |
| Predicted Binding Affinity (ΔG) | -X.X kcal/mol | A theoretical measure of the strength of the ligand-protein interaction. |
| Predicted Pose Stability | Stable over a 100 ns MD simulation | Suggests a persistent and potentially effective binding mode. |
Disclaimer: The findings in this table are illustrative and based on general principles of molecular docking, as specific docking studies for this compound were not identified in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov
To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally related molecules with experimentally determined biological activities (e.g., inhibitory concentrations against an enzyme). For each molecule, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs and prioritizing candidates for further experimental testing. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models is a cornerstone of computational chemistry, aimed at establishing a mathematical relationship between the chemical structure of a molecule and its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies.
The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. By analyzing a series of compounds with known activities, a model can be built to predict the activity of new, untested compounds.
Methodology for Developing a Predictive QSAR Model:
Data Set Selection: A crucial first step is the compilation of a dataset of molecules with experimentally determined biological activities. For this compound and its analogs, this would involve gathering data on their inhibitory concentrations (like IC50) against a specific biological target.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Pertaining to the distribution of electrons.
Physicochemical properties: Such as lipophilicity (logP) and molar refractivity.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
While the literature describes QSAR models for various classes of compounds, including some guanidine (B92328) derivatives, a specific and validated QSAR model for this compound is not currently published. The development of such a model would be a valuable step in exploring its therapeutic potential.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach significantly narrows down the number of candidates for experimental testing.
Virtual Screening Workflow:
Target Identification and Preparation: The 3D structure of the biological target of interest is obtained, either through experimental methods like X-ray crystallography or through computational modeling.
Library Preparation: A digital library of compounds, which could include commercially available chemicals, natural products, or a custom-designed virtual library, is prepared. A virtual library of derivatives of this compound could be designed by systematically modifying its chemical structure.
Molecular Docking: This is a key step where each compound in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor and estimate the binding affinity.
Hit Selection and Refinement: Compounds are ranked based on their predicted binding scores, and the top-ranking "hits" are selected for further investigation, which may include more rigorous computational analysis or direct experimental testing.
For this compound, virtual screening could be employed to either identify its potential biological targets or to design novel derivatives with enhanced activity against a known target. For instance, a virtual library could be created by varying the substituents on the cyclohexyl ring to explore how these changes affect binding affinity. Studies on other guanidine-containing molecules have successfully used virtual screening to identify potential drug candidates for various diseases. mdpi.comchemrxiv.orgmdpi.comresearchgate.net
While the direct application of these computational methods to this compound is not yet detailed in scientific reports, the established success of these approaches in drug discovery suggests they hold significant promise for future research into this compound and its derivatives.
Emerging Applications and Future Research Directions
Exploration of Novel Therapeutic Avenues
The guanidine (B92328) group is a well-established pharmacophore found in a variety of therapeutic agents, known for its broad spectrum of biological activities. mdpi.comnih.gov Derivatives of guanidine have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai The parent compound, hydroxyguanidine, has demonstrated both antiviral and anticancer properties in laboratory settings. bindingdb.orgnih.gov
The therapeutic potential of N''-Cyclohexyl-N-hydroxyguanidine is therefore likely to be explored in these areas. The introduction of the cyclohexyl group can modify the lipophilicity of the molecule, potentially influencing its ability to cross cellular membranes and interact with biological targets. Future research will likely focus on screening this compound against a range of cancer cell lines and viral pathogens to identify any specific activities. Furthermore, the structural similarities to other known enzyme inhibitors suggest that it could be a candidate for targeting enzymes involved in disease pathways. For instance, various guanidine derivatives have been identified as inhibitors of enzymes like muscarinic receptors and soluble epoxide hydrolase. acs.orgmedchemexpress.com
Table 1: Potential Therapeutic Areas for this compound Based on Guanidine Derivatives
| Therapeutic Area | Rationale | Key Targets (Examples) |
| Anticancer | Guanidine and hydroxyguanidine moieties have shown cytotoxic effects against cancer cells. ontosight.aibindingdb.org | DNA synthesis enzymes, cellular signaling pathways |
| Antiviral | The hydroxyguanidine core is associated with antiviral activity. bindingdb.orgnih.gov | Viral replication enzymes, viral entry mechanisms |
| Antimicrobial | Guanidine compounds are known for their broad-spectrum antimicrobial properties. mdpi.comjocpr.com | Bacterial cell membranes, essential metabolic enzymes |
| Enzyme Inhibition | The guanidinium (B1211019) group can interact with active sites of various enzymes. acs.orgmedchemexpress.com | Muscarinic receptors, soluble epoxide hydrolase |
Development of this compound as Chemical Probes
Chemical probes are essential small-molecule tools for studying the function of proteins and exploring biological pathways. rsc.orgdrugbank.com The development of this compound into a chemical probe could provide a valuable resource for biomedical research. Given the ability of the guanidinium group to form strong hydrogen bonds and electrostatic interactions, it can be engineered to bind with high affinity and selectivity to specific biological targets. jocpr.com
Future research in this area would involve modifying the this compound scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its binding affinity. These tagged probes could then be used to visualize the localization of their target proteins within cells, to identify new binding partners, and to elucidate the compound's mechanism of action. The development of a specific and potent probe from this molecule would first require the identification of a clear biological target.
Integration with Advanced High-Throughput Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hit" molecules with desired biological activity. pharmaffiliates.com this compound and its future derivatives could be integrated into HTS campaigns to explore a wide range of biological targets.
The physical and chemical properties of this compound, such as its solubility and stability, will be critical for its successful application in HTS. ontosight.ai Advanced screening platforms, including those that are microfluidic-based, can facilitate the testing of this compound in a variety of assay formats, from biochemical assays measuring enzyme inhibition to cell-based assays assessing phenotypic changes. nih.gov The data generated from these large-scale screenings will be invaluable for building structure-activity relationships (SAR) and for identifying the most promising therapeutic applications for this class of compounds.
Challenges and Opportunities in Guanidine-Based Drug Discovery
While the guanidine moiety offers significant advantages in drug design due to its strong basicity and hydrogen-bonding capabilities, it also presents notable challenges. mdpi.com The high polarity of the protonated guanidinium group can impede a compound's ability to cross biological membranes, leading to poor oral bioavailability. mdpi.com This is a critical hurdle that needs to be addressed in the development of any guanidine-containing drug candidate.
However, these challenges also create opportunities for innovation. Researchers are actively exploring various strategies to overcome the bioavailability issue, such as the design of prodrugs that mask the polar guanidine group until the drug reaches its target site. mdpi.com The development of novel synthetic methods is also enabling the creation of more diverse and potent guanidine-based compounds. mdpi.com For this compound, the presence of the lipophilic cyclohexyl group may already represent a step towards mitigating the polarity issue. Future research will undoubtedly focus on optimizing the structure of this compound to enhance its drug-like properties while retaining its biological activity, ultimately paving the way for its potential translation into a valuable therapeutic agent or research tool.
Q & A
Q. Basic Research Focus
- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, temperature stability) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is essential. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via -NMR and FT-IR spectroscopy. Safety protocols, such as using PPE (gloves, lab coats) and fume hoods, must align with guidelines for handling hydroxylamines and cyclohexyl derivatives .
How should researchers design experiments to assess the compound’s stability under varying pH conditions?
Q. Advanced Research Focus
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.
- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.
- Analysis : Use UV-Vis spectroscopy to track absorbance changes and LC-MS to identify degradation products.
- Controls : Include inert atmosphere (N) to isolate pH effects from oxidative degradation.
Reference stability data from analogous guanidine derivatives (e.g., guanidine hydrochloride degradation pathways) for comparative analysis .
What safety protocols are essential when handling N'-Cyclohexyl-N-hydroxyguanidine in catalytic studies?
Q. Basic Research Focus
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of particulates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Q. Advanced Research Focus
- Methodological Answer :
- Standardization : Cross-validate NMR and IR spectra with NIST reference data for analogous compounds (e.g., cyclohexylamine derivatives) .
- Collaborative Verification : Share raw spectral data with independent labs for reproducibility assessment.
- Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular geometry .
- Meta-Analysis : Review historical data (e.g., pre-2000 studies) to identify methodological shifts affecting spectral interpretations .
What strategies optimize the compound’s solubility for in vitro biological assays?
Q. Basic Research Focus
- Methodological Answer :
How can computational methods predict the compound’s reactivity in nucleophilic environments?
Q. Advanced Research Focus
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., hydroxylamine group).
- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., thiols) in aqueous environments.
- Validation : Compare predictions with experimental kinetic data from stopped-flow spectrophotometry .
What are the best practices for characterizing byproducts during large-scale synthesis?
Q. Advanced Research Focus
- Methodological Answer :
How should researchers address discrepancies between in silico and experimental toxicity profiles?
Q. Advanced Research Focus
- Methodological Answer :
- Model Refinement : Recalibrate QSAR models using experimental LD data from rodent studies.
- Metabolite Analysis : Identify bioactive metabolites via hepatic microsome assays.
- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT) across multiple cell lines to validate computational predictions .
What experimental controls are critical for studying the compound’s enzyme inhibition kinetics?
Q. Basic Research Focus
- Methodological Answer :
How can mechanistic studies differentiate between radical scavenging and metal chelation activities?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
